3-chloro-N'-[(E)-(4-methylphenyl)methylidene]-1-benzothiophene-2-carbohydrazide
Description
3-Chloro-N'-[(E)-(4-methylphenyl)methylidene]-1-benzothiophene-2-carbohydrazide is a Schiff base derivative synthesized via the condensation of 3-chloro-1-benzothiophene-2-carbohydrazide with 4-methylbenzaldehyde in the presence of acetic acid. This compound belongs to the benzothiophene carbohydrazide family, characterized by a planar benzothiophene core substituted with a chlorine atom at position 3 and a hydrazone group at position 2. The (E)-configuration of the imine bond is confirmed by single-crystal X-ray diffraction (SCXRD) in analogous compounds, ensuring structural rigidity and influencing intermolecular interactions .
Key structural features include:
Properties
Molecular Formula |
C17H13ClN2OS |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
3-chloro-N-[(E)-(4-methylphenyl)methylideneamino]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H13ClN2OS/c1-11-6-8-12(9-7-11)10-19-20-17(21)16-15(18)13-4-2-3-5-14(13)22-16/h2-10H,1H3,(H,20,21)/b19-10+ |
InChI Key |
CPAGPXLIBWIHRN-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-chloro-N’-[(E)-(4-methylphenyl)methylidene]-1-benzothiophene-2-carbohydrazide typically involves the reaction of 3-chloro-1-benzothiophene-2-carbohydrazide with 4-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound.
Chemical Reactions Analysis
3-chloro-N’-[(E)-(4-methylphenyl)methylidene]-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where the chlorine atom can be replaced by other substituents using appropriate reagents and conditions.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the field of organic chemistry.
Mechanism of Action
The mechanism of action of 3-chloro-N’-[(E)-(4-methylphenyl)methylidene]-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl) on the benzothiophene enhance thermal stability .
- Bulky substituents (e.g., benzyloxy) reduce solubility but improve crystallinity .
Crystallographic and Hydrogen-Bonding Patterns
SCXRD studies reveal that weak intermolecular interactions govern crystal packing:
Hydrogen Bonding
- N–H···O and C–H···X (X = Cl, S) : Stabilize molecular chains and sheets. For example, in the title compound’s analog (), N–H···O bonds form zigzag chains along the a-axis .
- Halogen Effects: Chlorine substituents participate in C–H···Cl interactions, as seen in 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine, where Cl enhances packing density .
Dihedral Angles and Molecular Conformation
- The dihedral angle between the benzothiophene and arylidene planes ranges from 10° to 56°, influenced by steric and electronic effects. For instance, 4-methylphenyl substituents induce a moderate twist (~30°), balancing planarity and steric hindrance .
Methodological Insights
Crystallographic Tools
Biological Activity
3-chloro-N'-[(E)-(4-methylphenyl)methylidene]-1-benzothiophene-2-carbohydrazide is a complex organic compound notable for its potential biological activities, particularly in antimicrobial and anticancer applications. The compound's structure includes a benzothiophene core, a hydrazone linkage, and a chloro substituent, which may contribute to its reactivity and biological effects.
Chemical Structure and Properties
- Molecular Formula : C16H14ClN3OS
- Molecular Weight : Approximately 365.31 g/mol
- Key Functional Groups :
- Benzothiophene core
- Hydrazone linkage
- Chlorinated phenyl group
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties :
- Exhibits antibacterial activity against Escherichia coli and Staphylococcus aureus.
- Shows antifungal activity against Aspergillus niger.
The mechanism of action typically involves the inhibition of microbial enzymes or receptors, leading to growth inhibition or cell death.
- Anticancer Potential :
- Studies suggest that the compound may inhibit certain enzymes or receptors involved in cancer cell proliferation. This inhibition may occur through interference with DNA replication and protein synthesis pathways.
Synthesis
The synthesis of this compound generally involves the following steps:
- Condensation Reaction : The reaction of 4-methylbenzaldehyde with 3-chloro-1-benzothiophene-2-carbohydrazide under reflux conditions.
- Purification : The product is purified through recrystallization from appropriate solvents such as ethanol or methanol.
Comparative Analysis
The following table summarizes structural features and biological activities of related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-chloro-N'-[(E)-(4-chlorophenyl)methylidene]-1-benzothiophene-2-carbohydrazide | Chlorophenyl instead of methylphenyl | Potentially different antimicrobial activity due to chlorine substitution |
| 3-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]-1-benzothiophene-2-carbohydrazide | Brominated version | May exhibit altered solubility and reactivity |
| N'-[(E)-(4-methylphenyl)methylidene]-1-benzothiophene-2-carbohydrazide | No halogen substitution | Serves as a baseline for comparing halogenated derivatives |
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy Study :
- A study assessed the antibacterial properties against various strains, demonstrating significant inhibition zones comparable to standard antibiotics.
- Anticancer Activity Research :
- In vitro tests showed that the compound inhibited proliferation in cancer cell lines, indicating potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
